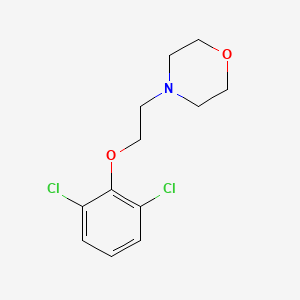

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

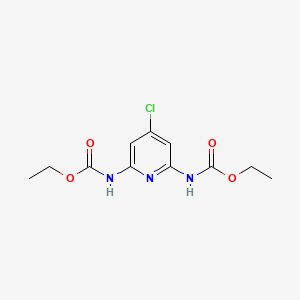

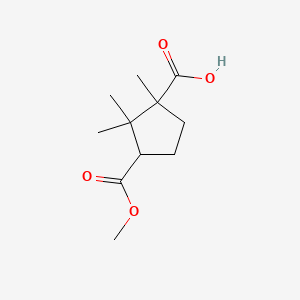

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine (4-DCEM) is a versatile compound that has been used in a variety of applications in the scientific research field. It is a morpholine-based compound with two chlorine atoms attached to the 2-position of the phenoxy group. 4-DCEM has multiple uses in the laboratory and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Morpholine derivatives, including compounds similar to 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine, have been extensively studied for their synthesis and chemical properties. For example, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound closely related to the target chemical, involves a process that includes enamination and condensation steps (Hao Zhi-hui, 2007).

Biological Activities

- Certain morpholine derivatives exhibit biological activities, such as antibacterial properties. For instance, a study on 4-(2-Aminoethyl) morpholine derivatives demonstrated significant inhibitory action against various bacterial strains (Aziz‐ur‐Rehman et al., 2016).

- Additionally, compounds structurally related to 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine have been explored for their potential in treating liver diseases. A study on the ethyl acetate and dichloromethane fractions of certain medicinal plants, which may include morpholine derivatives, highlighted their antioxidant and anti-inflammatory potential, useful in the treatment of hepatitis B (Konaté Kiessoun et al., 2012).

Complexation and Catalysis

- Research has also been conducted on the complexation of morpholine derivatives with metals. For example, a study on N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride demonstrated their ability to form complexes with palladium(II) and mercury(II), which could have potential applications in catalysis and material science (A. Singh et al., 2000).

- Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, showcasing the utility of morpholine derivatives in catalytic processes (Pradhumn Singh et al., 2010).

Structural and Physical Studies

- The structural and physical properties of morpholine derivatives have been a subject of research, as evidenced by studies on crystal structures and hydrogen bonding in morpholinium salts of various phenoxyacetic acid analogues (Graham Smith & D. Lynch, 2015).

- Another study focused on the crystal structure of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, revealing insights into the morphological and structural aspects of morpholine-based compounds (Jinjiang Zhu et al., 2009).

Eigenschaften

IUPAC Name |

4-[2-(2,6-dichlorophenoxy)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRYEGQBUWWICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357842 |

Source

|

| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine | |

CAS RN |

372183-73-8 |

Source

|

| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)

![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)